2-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-bromophenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
2-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-bromophenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that features a combination of benzodioxole, bromophenyl, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-bromophenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. The starting materials might include 1,3-benzodioxole, 4-bromophenyl, and indole derivatives. Common synthetic routes could involve:
Friedel-Crafts Alkylation: To introduce the benzodioxole moiety.
Suzuki Coupling: To attach the bromophenyl group.
Cyclization Reactions: To form the isoindol-1-one core.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This could include:
Catalyst Selection: Using efficient catalysts to improve yield and selectivity.
Reaction Optimization: Adjusting temperature, pressure, and solvent conditions to maximize efficiency.
Purification Techniques: Employing crystallization, distillation, or chromatography for product isolation.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-bromophenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, or sulfonation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers could explore its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its structural features might interact with specific biological targets, leading to potential therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced composites. Its unique chemical properties might enhance the performance of these materials.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-bromophenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one
- 2-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-fluorophenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one
Uniqueness
The uniqueness of 2-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-bromophenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one lies in its specific combination of functional groups. The presence of the bromophenyl group might impart distinct electronic and steric properties, influencing its reactivity and interactions.
Properties
Molecular Formula |
C30H21BrN2O3 |
---|---|
Molecular Weight |
537.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-bromophenyl)-1H-indol-3-yl]-3H-isoindol-1-one |
InChI |
InChI=1S/C30H21BrN2O3/c31-20-12-10-19(11-13-20)28-27(23-7-3-4-8-24(23)32-28)29-21-5-1-2-6-22(21)30(34)33(29)16-18-9-14-25-26(15-18)36-17-35-25/h1-15,29,32H,16-17H2 |
InChI Key |
FMQSUYCMPJEADJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(C4=CC=CC=C4C3=O)C5=C(NC6=CC=CC=C65)C7=CC=C(C=C7)Br |
Origin of Product |
United States |
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